2-Acetamido-5-guanidinopentanoic acid
Description
Overview of N-Acetylation in Biological Systems
N-acetylation is a widespread and vital biochemical reaction involving the transfer of an acetyl group (-COCH3) to the nitrogen atom of an amino group in a molecule. creative-proteomics.com This process is catalyzed by enzymes known as N-acetyltransferases (NATs), which use acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. creative-proteomics.comoup.com Acetyl-CoA is a central molecule in metabolism, involved in the breakdown of carbohydrates, fatty acids, and amino acids. creative-proteomics.com N-acetylation is a critical post-translational modification (PTM) that can alter the function, stability, and localization of proteins. creative-proteomics.com
N-terminal acetylation is among the most common covalent modifications of proteins in eukaryotes, affecting an estimated 85% of all human proteins. wikipedia.orgcreative-proteomics.com This process occurs when an acetyl group is transferred from acetyl-CoA to the alpha-amino group (α-amino group) of the first amino acid at the N-terminus of a protein. wikipedia.orgwikipedia.org This modification is generally considered irreversible. wikipedia.orgwikipedia.org
The biological functions of N-terminal acetylation are diverse and significant:
Protein Stability: It can protect proteins from being broken down by cellular machinery. creative-proteomics.comwikipedia.org By acetylating the N-terminus, the protein can be shielded from recognition by enzymes called ubiquitin ligases, which would otherwise tag them for degradation. creative-proteomics.comwikipedia.org
Protein-Protein Interactions: The addition of an acetyl group can enhance the ability of a protein to interact with other proteins, facilitating the formation of functional protein complexes. creative-proteomics.com
Subcellular Localization: N-terminal acetylation can act as a signal, directing a protein to its correct location within the cell. wikipedia.org For instance, the NAT known as NatF is associated with the Golgi membrane and acetylates the cytosolic N-termini of transmembrane proteins. oup.comwikipedia.org
Regulation of Function: This modification is crucial for the proper function of many proteins. wikipedia.org For example, the N-terminal acetylation of the protein actin is necessary for maintaining a normal, functional cytoskeleton. wikipedia.org It also plays a role in processes like cell signaling, protein synthesis, and gene regulation. creative-proteomics.comwikipedia.org
While protein acetylation is well-studied, free amino acids can also be N-acetylated. nilssonlab.se These N-acetylated amino acids are synthesized endogenously in the body. nilssonlab.se Their formation can occur through the breakdown of N-terminally acetylated proteins by enzymes called N-acylpeptide hydrolases. However, the precise mechanisms for the direct N-acetylation of free amino acids in humans are not as well understood as protein acetylation. nilssonlab.semedrxiv.org The presence of N-acetylated amino acids has been linked to various biological and pathological states. medrxiv.org For example, elevated levels of N-acetylated amino acids, including N-acetylarginine, are observed in the serum of patients with certain medical conditions. medchemexpress.com
The Significance of Arginine Metabolism in Biological Processes
Arginine is classified as a semi-essential or conditionally essential amino acid. nih.govembopress.org While healthy adults can typically synthesize enough arginine to meet their needs, it becomes essential during periods of rapid growth, such as in neonates, or under certain physiological stresses like inflammation. nih.govembopress.org
Arginine metabolism encompasses the various biochemical pathways used to synthesize and break down this amino acid, playing a crucial role in numerous biological functions. creative-proteomics.comwisdomlib.org The metabolism of arginine leads to the production of several critical bioactive molecules: creative-proteomics.comnih.gov
Nitric Oxide (NO): Arginine is the precursor for the synthesis of nitric oxide, a vital signaling molecule involved in processes like vasodilation (the widening of blood vessels). nih.govcreative-proteomics.com
Urea (B33335): In the liver, arginine is a key component of the urea cycle, which detoxifies the body by converting toxic ammonia (B1221849) into urea for excretion. creative-proteomics.comnih.gov
Creatine: Arginine is a precursor for the synthesis of creatine, an important molecule for energy storage and transfer in muscle and nerve cells. nih.govcreative-proteomics.com
Polyamines: The breakdown of arginine produces ornithine, which is a precursor for polyamines like putrescine. nih.govcreative-proteomics.com Polyamines are essential for cell proliferation and survival. creative-proteomics.com
Proline and Glutamate (B1630785): Arginine can also be converted into other amino acids, such as proline and glutamate. nih.govnih.gov
Definition and Nomenclature of 2-Acetamido-5-guanidinopentanoic Acid (N-Acetyl-L-arginine)
This compound is the systematic chemical name for an N-acylated derivative of the amino acid arginine. nih.gov It is more commonly known by synonyms such as N-Acetyl-L-arginine , N-alpha-acetyl-arginine, or simply acetylarginine. nih.govdrugbank.com This compound is classified as an N-acyl-alpha-amino acid, meaning an acetyl group is attached to the alpha-amino group of L-arginine. drugbank.com It is a biologically available, N-terminally capped form of the proteinogenic amino acid L-arginine.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C8H16N4O3 | nih.govlookchem.com |
| Molecular Weight | 216.24 g/mol | nih.govlookchem.com |
| IUPAC Name | 2-acetamido-5-(diaminomethylideneamino)pentanoic acid | nih.gov |
| Canonical SMILES | CC(=O)NC(CCCN=C(N)N)C(=O)O | nih.govlookchem.com |
| Hydrogen Bond Donor Count | 4 | lookchem.com |
| Hydrogen Bond Acceptor Count | 4 | lookchem.com |
| Rotatable Bond Count | 6 | lookchem.com |
| Exact Mass | 216.12224039 Da | nih.govlookchem.com |
| Complexity | 261 | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIUMQYRCDYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861840 | |
| Record name | N~2~-Acetylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35436-73-8 | |
| Record name | N2-Acetylarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35436-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl-DL-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035436738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-acetyl-DL-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ACETYL-DL-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43Y2NZH05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biosynthesis and Metabolic Pathways of N Acetyl L Arginine
Enzymatic Formation Mechanisms of N-Acetyl-L-arginine
N-Acetyl-L-arginine (NALA) is formed through distinct enzymatic pathways that reflect its dual origin as both a product of protein degradation and direct synthesis. These mechanisms ensure the availability of this compound for its various metabolic roles.
Role of N-Acylpeptide Hydrolases in N-Acetylarginine Release from Peptides
A primary route for the generation of free N-Acetyl-L-arginine is through the breakdown of N-terminally acetylated proteins. nih.gov N-terminal acetylation is one of the most common protein modifications in eukaryotes, protecting proteins from rapid degradation. nih.govrug.nl During intracellular protein catabolism, these N-acetylated proteins are broken down into smaller peptides.
An enzyme known as N-acylpeptide hydrolase (APH) plays a crucial role in this process. nih.govnih.gov APH is a type of serine peptidase that specifically cleaves the N-terminal acetylated amino acid from these small peptides. nih.govcapes.gov.br This action releases the N-acetylated amino acid, such as N-Acetyl-L-arginine, which can then enter metabolic pathways. nih.gov The resulting free amino acid can be made available for new protein synthesis after deacetylation. nih.gov
Direct N-Acetylation of Free Arginine
Beyond its origin from protein breakdown, N-Acetyl-L-arginine can also be synthesized through the direct acetylation of the free amino acid L-arginine. scispace.com This process involves the transfer of an acetyl group, typically from acetyl-coenzyme A (acetyl-CoA), to the alpha-amino group of arginine. portlandpress.comstackexchange.com This reaction is catalyzed by specific enzymes known as N-acetyltransferases (NATs). portlandpress.com This direct synthesis pathway suggests that the production of N-Acetyl-L-arginine is not solely a byproduct of protein turnover but can be a regulated process to generate the molecule for specific functions. nilssonlab.se
N-Acetyltransferase Specificities (e.g., NatB and NatC)
N-terminal acetylation of proteins is carried out by a family of enzymes called N-terminal acetyltransferases (NATs). embopress.org The specificity of these enzymes is largely determined by the first few amino acids at the N-terminus of a protein. The major eukaryotic NATs are complexes known as NatA, NatB, and NatC.
While NatA typically acetylates N-termini with small amino acids like serine, alanine, and threonine, NatB and NatC have different specificities. embopress.org NatB and NatC are responsible for acetylating proteins that begin with methionine, with the subsequent amino acid influencing the specificity. researchgate.net For instance, certain N-terminal sequences starting with Met-Ile- or Met-Leu- are targeted by Mak3p (a component of the NatC complex in yeast). embopress.org If a protein with an N-terminal arginine (following the initial methionine, which is often cleaved) is a substrate for one of these NATs, its acetylation would lead to the formation of an N-acetylarginine residue at the protein's terminus. Subsequent degradation of such a protein would release N-Acetyl-L-arginine, as described in section 2.1.1. nih.gov The dysregulation of NATs like NatC can lead to the degradation of proteins that would otherwise be protected by acetylation. nih.gov
Pathways of N-Acetylarginine Metabolism and Degradation
Once formed, N-Acetyl-L-arginine can be metabolized or degraded. A key metabolic fate is its hydrolysis back to L-arginine and acetate. This reaction is catalyzed by an enzyme called aminoacylase (B1246476) 1 (ACY1). nih.gov ACY1 is a cytoplasmic enzyme that acts on various N-acetylated amino acids, removing the acetyl group and thus liberating the free amino acid. nih.gov This process effectively recycles the arginine, making it available for protein synthesis or other metabolic pathways, such as the urea (B33335) cycle or the synthesis of nitric oxide and creatine. nih.govyoutube.com
In conditions like hyperargininemia, where L-arginine levels are excessively high, N-Acetyl-L-arginine can accumulate. nih.gov This accumulation is considered a metabolic consequence of the body attempting to manage the excess arginine. nih.govyoutube.com Studies have shown that elevated levels of N-Acetyl-L-arginine can contribute to oxidative stress in various tissues. nih.gov
Interplay with the Urea Cycle and Arginine Metabolic Cycle
N-Acetyl-L-arginine is metabolically linked to the urea cycle and the broader arginine metabolic cycle primarily through its relationship with L-arginine. nih.govembopress.org The urea cycle is the primary pathway for the disposal of excess nitrogen in the form of urea. nih.govnih.gov
L-arginine is a key intermediate in the urea cycle. nih.govnih.gov It is cleaved by the enzyme arginase to produce urea and ornithine, the latter of which continues within the cycle. nih.govyoutube.com The synthesis of L-arginine itself is the final step of the urea cycle, formed from argininosuccinate. embopress.orgnih.gov
The formation of N-Acetyl-L-arginine represents a temporary removal of L-arginine from its central metabolic pool. youtube.com When N-Acetyl-L-arginine is deacetylated by ACY1, the released L-arginine can re-enter the urea cycle. nih.gov Furthermore, L-arginine acts as an allosteric activator of N-acetylglutamate synthase (NAGS). nih.govyoutube.com N-acetylglutamate is an essential activator for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the rate-limiting enzyme of the urea cycle. nih.govnih.gov Therefore, by influencing the available pool of L-arginine, the synthesis and degradation of N-Acetyl-L-arginine can indirectly influence the rate of ureagenesis. youtube.com
The broader arginine metabolic cycle includes pathways for the synthesis of nitric oxide, creatine, and polyamines, all of which use L-arginine as a substrate. youtube.comembopress.org The reversible formation of N-Acetyl-L-arginine can be seen as a mechanism to modulate the availability of L-arginine for these diverse and critical functions. youtube.com
Interactive Data Tables
Table 1: Key Enzymes in N-Acetyl-L-arginine Metabolism
| Enzyme | Function | Pathway Involvement |
| N-Acylpeptide Hydrolase (APH) | Releases N-terminal acetylated amino acids from peptides. nih.govnih.gov | Protein Catabolism |
| N-Acetyltransferases (NATs) | Catalyze the transfer of an acetyl group to amino acids or proteins. portlandpress.comembopress.org | Biosynthesis |
| Aminoacylase 1 (ACY1) | Deacetylates N-acetylated amino acids to yield a free amino acid and acetate. nih.gov | Degradation/Recycling |
| Arginase | Cleaves L-arginine to form urea and ornithine. nih.govyoutube.com | Urea Cycle |
| N-Acetylglutamate Synthase (NAGS) | Synthesizes N-acetylglutamate, an activator of the urea cycle. nih.govyoutube.com | Urea Cycle Regulation |
Table 2: Metabolic Interconnections of N-Acetyl-L-arginine
| Metabolite | Connection to N-Acetyl-L-arginine | Key Metabolic Cycle |
| L-Arginine | Precursor for direct acetylation and product of deacetylation. nih.gov | Urea Cycle, Nitric Oxide Synthesis, Creatine Synthesis |
| Acetylated Peptides | Source of N-Acetyl-L-arginine via hydrolysis. nih.gov | Protein Degradation |
| Urea | End product of the cycle where L-arginine (derived from NALA) is a key intermediate. nih.gov | Urea Cycle |
| Ornithine | Product of the arginase reaction on L-arginine. nih.govyoutube.com | Urea Cycle |
| N-Acetylglutamate | Its synthesis is allosterically activated by L-arginine. nih.govyoutube.com | Urea Cycle Regulation |
Biological Roles and Physiological Significance of N Acetyl L Arginine
N-Acetyl-L-arginine as an Endogenous Human Metabolite
N-Acetyl-L-arginine, chemically known as 2-Acetamido-5-guanidinopentanoic acid, is a naturally occurring, or endogenous, metabolite found in the human body. foodb.cabiorbyt.com It is classified as an N-acyl-L-alpha-amino acid and is a derivative of the proteinogenic amino acid L-arginine. The presence of N-Acetyl-L-arginine has been confirmed in various human biofluids, including blood, urine, and cerebrospinal fluid. foodb.ca
The primary mechanism for the production of N-Acetyl-L-arginine is through the N-terminal acetylation of proteins, a common and highly conserved post-translational modification in eukaryotes. This process involves the enzymatic addition of an acetyl group to the N-terminus of proteins by N-acetyltransferases (NATs). Subsequently, the breakdown of these acetylated proteins by specific hydrolases can release N-acetylated amino acids, including N-Acetyl-L-arginine. Direct N-acetylation of free L-arginine can also occur.
Elevated levels of N-Acetyl-L-arginine in the body have been associated with certain medical conditions. In patients with hyperargininemia, a genetic disorder characterized by high levels of arginine, there is a corresponding increase in serum and cerebrospinal fluid concentrations of N-Acetyl-L-arginine. foodb.cabiorbyt.com Similarly, individuals with uremia, a condition associated with kidney failure, also exhibit elevated serum levels of this compound, where it is considered a uremic toxin. foodb.ca
| Biofluid | Associated Condition | Observation |
|---|---|---|
| Blood (Serum/Plasma) | Hyperargininemia | Elevated levels foodb.ca |
| Blood (Serum) | Uremia | Elevated levels foodb.ca |
| Cerebrospinal Fluid | Hyperargininemia | Highest levels in untreated patients foodb.ca |
| Urine | Hyperargininemia | Increased levels foodb.ca |
Involvement in Cellular Homeostasis and Signaling Pathways
The direct involvement of N-Acetyl-L-arginine in specific signaling pathways is an area of ongoing research, with much of the current understanding being inferred from the well-established roles of its precursor, L-arginine. L-arginine is a key player in cellular signaling, notably as a positive regulator of the mTORC1 pathway, which is central to cell growth and proliferation. nih.gov
While direct signaling functions of N-Acetyl-L-arginine are not yet fully elucidated, studies have indicated its potential to disrupt cellular homeostasis, particularly at elevated concentrations. Research in rats has demonstrated that N-Acetyl-L-arginine can induce oxidative stress. nih.gov In this study, the administration of N-Acetyl-L-arginine led to alterations in the activity of key antioxidant enzymes and an increase in markers of oxidative damage in various tissues. nih.gov This suggests that an accumulation of N-Acetyl-L-arginine, as seen in conditions like hyperargininemia and uremia, could contribute to cellular damage by overwhelming the body's antioxidant defenses. nih.gov The disruption of cellular redox balance is a critical aspect of cellular homeostasis.
Presence and Function in Diverse Organisms (e.g., Drosophila melanogaster, Schizosaccharomyces pombe)
The formation of N-Acetyl-L-arginine is linked to the process of N-terminal acetylation, a fundamental protein modification found across a wide range of eukaryotic organisms, including the fruit fly, Drosophila melanogaster, and the fission yeast, Schizosaccharomyces pombe. In humans, approximately 85% of proteins are N-terminally acetylated, and in yeast, this figure is around 68%.
In Drosophila melanogaster, while the specific functions of free N-Acetyl-L-arginine are not extensively detailed, the metabolism of its precursor, L-arginine, is known to be crucial for various physiological processes. Dietary L-arginine has been shown to influence development, protein levels, and the immune response in Drosophila. nih.gov Given that N-terminal acetylation is a common occurrence in this organism, it is plausible that N-Acetyl-L-arginine is a regular metabolic product.
Similarly, in the fission yeast Schizosaccharomyces pombe, a model organism for studying eukaryotic cell biology, amino acid metabolism is tightly regulated in response to nutrient availability. mdpi.comkegg.jp While specific studies on N-Acetyl-L-arginine metabolism in S. pombe are limited, the general process of N-terminal acetylation is well-documented in yeast. The study of sulfur amino acid metabolism in S. pombe has revealed unique aspects of its metabolic pathways. nih.gov
Role as a Precursor in Specific Biochemical Reactions
The primary role of N-Acetyl-L-arginine as a precursor is intrinsically linked to the broader pathways of arginine metabolism. In some microorganisms, the biosynthesis of arginine proceeds through a series of N-acetylated intermediates. nih.govresearchgate.net This acetylation of early precursors is thought to prevent their spontaneous cyclization, thereby channeling them into the arginine synthesis pathway rather than the proline synthesis pathway. nih.gov
While L-arginine itself is a well-known precursor for a multitude of vital molecules such as nitric oxide, creatine, polyamines, and other amino acids like proline and glutamate (B1630785), the direct role of free N-Acetyl-L-arginine as a precursor in subsequent biochemical reactions is less characterized. nih.govwustl.edu It is primarily considered a metabolic end-product of protein degradation or a detoxified form of excess arginine.
| Compound Name |
|---|
| This compound |
| N-Acetyl-L-arginine |
| L-arginine |
| Proline |
| Nitric oxide |
| Creatine |
| Polyamines |
| Glutamate |
Pathophysiological Implications and Clinical Research Associated with N Acetyl L Arginine
N-Acetyl-L-arginine as a Uremic Toxin
Uremic toxins are compounds that accumulate in the body due to decreased renal function and are associated with the uremic syndrome. mdpi.comresearchgate.net These toxins are classified based on their physicochemical characteristics, which influence their clearance through dialysis. mdpi.comnih.gov N-Acetyl-L-arginine has been identified as one such compound. foodb.ca
Association with Renal Insufficiency and Uremia
N-Acetyl-L-arginine is considered a uremic toxin, and its accumulation is associated with renal insufficiency. foodb.ca In states of kidney failure, the body's ability to filter waste products from the blood is compromised, leading to the buildup of various substances, including guanidino compounds like N-Acetyl-L-arginine. nih.govfoodb.ca The retention of these toxins contributes to the complex clinical picture of uremia. mdpi.comnih.gov Studies on uremic plasma have shown that it contains inhibitory factors that can impair the transport of L-arginine into cells, a phenomenon that may be influenced by the accumulation of metabolites such as N-Acetyl-L-arginine. nih.govnih.gov
Elevated Levels in Serum and Plasma of Hemodialyzed Pediatric Patients
Research has specifically identified elevated levels of N-Acetyl-L-arginine in the serum of pediatric patients with renal insufficiency who are undergoing hemodialysis. foodb.ca Children with chronic renal failure experience significant alterations in plasma amino acid concentrations, which are influenced by the uremic state itself, more so than the specific dialysis technique used. nih.govnih.gov The presence of elevated N-Acetyl-L-arginine in this vulnerable population highlights it as a notable guanidino compound in the context of pediatric uremia. foodb.ca
Role in Hyperargininemia
Hyperargininemia is a rare autosomal recessive urea (B33335) cycle disorder caused by a deficiency of the enzyme arginase 1. medlink.comyoutube.com This deficiency leads to the accumulation of arginine and its metabolites, including various guanidino compounds, in the blood and cerebrospinal fluid. medlink.comnih.gov
Elevated Serum and Cerebrospinal Fluid Levels in Hyperargininemic Patients
In patients with hyperargininemia, serum levels of N-Acetyl-L-arginine are found to be elevated compared to the normal range. foodb.ca The accumulation is not limited to the blood; untreated patients with hyperargininemia show the highest concentrations of guanidino compounds, including N-Acetyl-L-arginine, in their cerebrospinal fluid. foodb.canih.gov This accumulation in the central nervous system is believed to contribute to the neurological symptoms seen in the disease, such as spasticity and cognitive decline. nih.govnih.gov
Impact of Dietary and Therapeutic Interventions on Plasma Levels
Interactive Table 1: Conditions Associated with Altered N-Acetyl-L-arginine Levels
| Condition | Fluid | Observation | Reference |
| Uremia / Renal Insufficiency | Serum | Elevated | foodb.ca |
| Hemodialysis (Pediatric) | Serum | Elevated | foodb.ca |
| Hyperargininemia | Serum | Elevated | foodb.ca |
| Hyperargininemia (Untreated) | Cerebrospinal Fluid | Elevated | foodb.ca |
Interactive Table 2: Effect of Interventions on Plasma N-Acetyl-L-arginine in Hyperargininemia
| Intervention | Effect on Plasma N-Acetyl-L-arginine | Reference |
| Low-Arginine Diet | Marked Decrease | foodb.ca |
| Sodium Benzoate Therapy | Marked Decrease | foodb.ca |
Potential Contributions to Cardiovascular Health and Immune Function Research
While direct research on N-Acetyl-L-arginine's role in cardiovascular health and immune function is limited, its status as a direct metabolite of L-arginine suggests a potential area for investigation. L-arginine is a critical substrate for numerous metabolic pathways that profoundly impact these systems. nationalacademies.org
L-arginine is the precursor for nitric oxide (NO), a key signaling molecule in the cardiovascular system responsible for vasodilation and maintaining endothelial function. ox.ac.ukfrontiersin.org Alterations in the L-arginine/NO pathway are implicated in conditions like hypertension and atherosclerosis. ox.ac.uknih.govmayoclinic.org Given that N-Acetyl-L-arginine levels are altered in disease states like uremia, which carries a high cardiovascular risk, future research could explore if this metabolite directly or indirectly influences NO production or endothelial health. nih.gov
In the immune system, the availability of L-arginine is a critical factor that can dictate immune cell function, particularly for macrophages and T cells. nih.govmdpi.com Arginine metabolism can influence whether an immune response is pro-inflammatory or anti-inflammatory. mdpi.com Studies have shown that L-arginine supplementation can enhance T-cell proliferation and may reduce infectious complications. nih.govresearchgate.net As N-Acetyl-L-arginine represents a component of the arginine metabolic pool, its accumulation in certain pathologies could potentially modulate arginine availability for immune cells, making it a relevant compound for future immunometabolism research.
Enzymatic Interactions and Molecular Mechanisms of N Acetyl L Arginine
Substrate Recognition by Deacetylases
The enzymatic removal of acetyl groups is a crucial post-translational modification regulating protein function. Enzymes that catalyze this reaction, known as deacetylases, exhibit specific substrate recognition mechanisms. Histone deacetylases (HDACs) and the sirtuin family of NAD+-dependent deacetylases are primary examples that act on acetylated lysine (B10760008) residues within histone proteins. nih.gov
The recognition process for acetylated substrates by these enzymes involves a highly conserved active site. For instance, studies on sirtuins indicate an ordered sequential catalytic mechanism where the acetyl-lysine substrate binds first, followed by NAD+. nih.gov This binding correctly positions the nicotinamide (B372718) ring of NAD+ within a conserved pocket of the enzyme. nih.gov While much of the research focuses on acetylated lysine within larger protein structures, the fundamental principles of substrate recognition would apply to smaller molecules like N-Acetyl-L-arginine. The guanidinium (B1211019) group and the acetylated amino group of N-Acetyl-L-arginine would be key features for recognition by a specific deacetylase. In the context of arginine-modifying enzymes, protein arginine methyltransferases (PRMTs) utilize a channel to bind the arginine substrate, with invariant glutamate (B1630785) residues hydrogen bonding to the guanidinium side chain to ensure proper positioning for catalysis. nih.gov A similar mechanism of specific electrostatic and shape-complementarity interactions would be expected for any deacetylase that recognizes N-Acetyl-L-arginine as a substrate.
Interaction with Alpha-Oxoaldehyde Methylglyoxal (B44143) and Protein Modification
N-Acetyl-L-arginine reacts with methylglyoxal (MG), a reactive dicarbonyl compound that is an intermediate in the Maillard reaction (glycation). researchgate.netresearchgate.net This interaction is a model for understanding how methylglyoxal modifies arginine residues in proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in various disease states, including diabetes. researchgate.netresearchgate.net
The reaction between N-Acetyl-L-arginine and methylglyoxal has been studied to characterize the resulting products. When incubated together, they form several adducts, most notably a major fluorescent product identified as argpyrimidine (B65418), or more formally, Nδ-(5-hydroxy-4,6-dimethylpyrimidine-2-yl)-L-ornithine. researchgate.net
Kinetic studies of glycation reactions show that various amino acid residues are susceptible to modification. The covalent modification of lysine and cysteine residues is a primary driver of changes in protein surface hydrophobicity and can lead to the scrambling of disulfide bonds. preprints.org The glycation of human serum albumin (HSA), for example, leads to a significant increase in carbonyl content, indicating irreversible oxidative modifications. preprints.org The rate of glycation varies depending on the sugar and the amine. For instance, the reaction of ribose-5-phosphate (B1218738) (R5P) with N-acetyl-L-arginine is relatively slow compared to other amino compounds like N-acetyl-L-lysine. nih.gov
Table 1: Major Products from the Reaction of N-Acetyl-L-arginine with Methylglyoxal researchgate.netresearchgate.net
| Product Name | Chemical Nature | Significance |
|---|---|---|
| Argpyrimidine | Fluorescent Adduct (Nδ-(5-hydroxy-4,6-dimethylpyrimidine-2-yl)-L-ornithine) | A major, stable fluorescent advanced glycation end product (AGE). researchgate.net |
| Non-fluorescent products | Dicarbonyl-arginine adducts | Intermediate products in the glycation pathway. researchgate.net |
The modification of arginine and other amino acid residues through glycation has profound implications for protein structure and function. preprints.org The formation of AGEs and cross-links between protein molecules can lead to protein aggregation, which is a hallmark of many diseases. capes.gov.br The accumulation of argpyrimidine has been observed in the arterial walls of diabetic patients and in the brain following ischemia/reperfusion, suggesting its contribution to the pathology of these conditions. researchgate.net
Glycation-induced modifications alter the native structure of proteins. For example, in human serum albumin, glycation can reduce its esterase-like activity, a function associated with lysine residues in the protein. preprints.org The formation of AGEs can also lead to an increase in the formation of β-fibrillar structures, characteristic of amyloid formation, which disrupts the native protein conformation and function. preprints.org
Modulation of Complement System Components (e.g., C1 Inactivator, C1r)
The complement system is a critical component of the innate immune system, playing a vital role in defending against pathogens and in the inflammatory response. It comprises a cascade of proteins that, when activated, lead to a series of inflammatory and cytotoxic effects. Key to the regulation of this cascade are inhibitory proteins that prevent its uncontrolled activation.
One such crucial regulator is the C1 inhibitor (C1-INH) , a serine protease inhibitor (serpin). Its primary function is to control the activation of the classical complement pathway by inhibiting the activated forms of C1r and C1s, which are the initial proteases in this cascade. southtees.nhs.ukmedlineplus.gov C1-INH achieves this by forming a stable complex with these proteases, effectively removing them from the activation sequence. wikipedia.org Genetic or acquired deficiency of C1-INH can lead to hereditary or acquired angioedema, a condition characterized by recurrent episodes of severe swelling. medlineplus.gov
C1r is a key enzyme within the C1 complex, which is the first component of the classical complement pathway. Upon binding of the C1 complex to an activator, such as an antibody-antigen complex, C1r undergoes a conformational change and auto-activates. The activated C1r then cleaves and activates C1s, which in turn cleaves downstream complement proteins C4 and C2 to continue the cascade.
Despite the well-established roles of C1-INH and C1r in the complement system, current scientific literature, based on the conducted research, does not provide direct evidence of a specific interaction or modulation of these components by 2-Acetamido-5-guanidinopentanoic acid. Further research is required to determine if any such relationship exists.
Substrate for Arginase Activity and Related Enzymatic Transformations
The metabolism of arginine is a central hub in various physiological processes, with the enzyme arginase playing a pivotal role. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.govebi.ac.uk This reaction is the final step in the urea cycle, which is essential for the detoxification of ammonia (B1221849). nih.gov
Arginase Substrate Specificity
Arginase exhibits a high degree of specificity for its natural substrate, L-arginine. Structural and stereochemical integrity of the L-arginine molecule is crucial for efficient binding and catalysis. nih.govacs.org Modifications to the α-amino or α-carboxylate groups of L-arginine have been shown to significantly impair its ability to act as a substrate for arginase. nih.govacs.org The acetylation of the α-amino group in this compound results in a derivative with substantially reduced affinity for the arginase active site. Consequently, N-acetyl-L-arginine is considered a very poor substrate for arginase, with kinetic properties that are severely compromised compared to L-arginine. nih.govacs.org
| Substrate/Analogue | Interaction with Arginase | Reference |
| L-Arginine | Primary biological substrate, efficiently hydrolyzed. | nih.govacs.org |
| D-Arginine | Not a substrate. | nih.gov |
| N-Acetyl-L-arginine | Poor substrate due to derivatization of the α-amino group, leading to severely compromised kinetic properties. | nih.govacs.org |
Enzymatic Transformations by Other Hydrolases
While arginase itself does not efficiently hydrolyze N-acetyl-L-arginine, other enzymes within the amidohydrolase superfamily have demonstrated the capacity to act on N-acetylated amino acids. These enzymes can catalyze the removal of the acetyl group, a process known as deacetylation.
One notable example is proclavaminic acid amidinohydrolase , an enzyme that, despite being related to arginase, does not utilize L-arginine as a substrate. However, this enzyme has been shown to catalyze the hydrolysis of L-arginine derivatives that possess an acetylated α-amino group, such as N-acetyl-L-arginine. nih.govacs.org This indicates that while the primary arginine-metabolizing enzyme, arginase, is largely inactive towards N-acetyl-L-arginine, other related enzymes can recognize and transform this compound.
Furthermore, the existence of N-acetyl amino acid deacetylases suggests a broader enzymatic pathway for the metabolism of N-acetylated amino acids. researchgate.net These enzymes specifically catalyze the hydrolysis of the N-acetyl group from various N-acetylated amino acids. For instance, N-acetyl-L-ornithine deacetylase (ArgE), found in bacteria, is a key enzyme in the arginine biosynthetic pathway that hydrolyzes Nα-acetyl-L-ornithine to L-ornithine and acetate. nih.gov The suitability of N-acetyl-L-arginine as a substrate for deacetylase assays further supports the potential for its enzymatic deacetylation. sigmaaldrich.com
The enzymatic hydrolysis of N-acyl-L-amino acids is a recognized biochemical reaction catalyzed by a class of enzymes known as acylase I (N-acylamino-acid amidohydrolase) . harvard.edu These enzymes exhibit broad substrate specificity and are capable of hydrolyzing the N-acyl group from a variety of acylated L-amino acids. harvard.edu This suggests a plausible metabolic fate for this compound through deacetylation, which would yield L-arginine and acetate. This L-arginine could then enter the metabolic pathways where it serves as a substrate for enzymes like arginase and nitric oxide synthase.
| Enzyme | Action on N-acetylated Arginine Derivatives | Reference |
| Proclavaminic acid amidinohydrolase | Hydrolyzes N-acetyl-L-arginine. | nih.govacs.org |
| N-acetyl amino acid deacetylase | Catalyzes the deacetylation of N-acetyl amino acids. | researchgate.net |
| Acylase I (N-acylamino-acid amidohydrolase) | Hydrolyzes N-acyl-L-amino acids. | harvard.edu |
Chemical Synthesis and Derivatization of 2 Acetamido 5 Guanidinopentanoic Acid in Research
Methodologies for N-Acetyl-L-arginine Synthesis
The synthesis of N-Acetyl-L-arginine can be achieved through several distinct methodologies, each suited for different research and production scales.
Direct Acetylation: A common laboratory method involves the direct acetylation of L-Arginine using acetic anhydride (B1165640). chemicalbook.com This approach provides a straightforward route to the desired product.
Multi-step Chemical Synthesis: A more complex, multi-step synthesis has also been described. This process begins with NG-protonated Z-Arginine, which is coupled with methylamine (B109427) using the mixed anhydride method. The resulting Z-Arg-NHMe is purified, and the benzyloxycarbonyl (Z) protecting group is removed via catalytic hydrogenation. The final step is the acetylation of the free amino group to yield the target compound, Ac-Arg(p-TosH)-NHMe. nih.gov
Enzymatic Synthesis: For preparing Nα-acyl-L-arginine esters, an enzymatic process has been developed. This method utilizes a hydrolase, such as papain from Carica papaya, to catalyze the esterification reaction in an organic medium with low water content. google.com
Below is a table summarizing key synthesis approaches.
Table 1: Synthesis Methodologies for N-Acetyl-L-arginine and its Esters| Method | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Direct Acetylation | L-Arginine, Acetic Anhydride | A direct reaction to acetylate the alpha-amino group of L-arginine. | chemicalbook.com |
| Multi-step Synthesis | NG-protonated Z-Arg, Methylamine, p-Toluenesulfonic acid (p-TosH) | Involves protection, coupling, deprotection, and final acetylation steps. | nih.gov |
| Enzymatic Esterification | Hydrolase (e.g., Papain) | Catalyzes the formation of Nα-acyl-L-arginine esters in a low-water organic medium. | google.com |
Utilization in Peptide Synthesis
N-Acetyl-L-arginine and its derivatives are valuable tools in the field of peptide chemistry. The acetylated N-terminus prevents unwanted reactions or peptide bond formation at that site, allowing chemists to control the sequence and structure of the synthetic peptides they create. This makes it a useful building block for constructing specific peptide sequences and other bioactive molecules where a free N-terminus is not desired. chemimpex.commedchemexpress.com
Development as a Building Block for Pharmaceuticals and Nutraceuticals
The unique properties of N-Acetyl-L-arginine make it an important precursor in the development of new therapeutic and health-promoting agents.
Pharmaceuticals: It serves as a starting material or intermediate in the synthesis of various pharmaceuticals. chemimpex.com Researchers have designed and synthesized series of L-arginine derivatives to act as inhibitors for enzymes like aminopeptidase (B13392206) N (APN)/CD13, which is a target for anti-tumor agents. nih.gov The compound is particularly noted as a precursor for drugs targeting cardiovascular and metabolic disorders. chemimpex.com
Nutraceuticals and Formulations: In the biopharmaceutical industry, N-Acetyl-L-arginine (NALA) has been identified as a superior protein aggregation suppressor compared to arginine itself. nih.gov It effectively minimizes protein aggregation under stress conditions like agitation and elevated temperatures, which is crucial for the storage stability of liquid protein therapeutics such as intravenous immunoglobulins (IVIG). nih.govmedchemexpress.com Its ability to enhance colloidal stability makes it a promising excipient in drug formulations. nih.govmedchemexpress.com
Synthesis of Novel Derivatives for Bioactivity Screening
To explore new therapeutic possibilities, researchers actively synthesize novel derivatives of N-Acetyl-L-arginine and screen them for various biological activities. This involves chemically modifying the core structure to interact with specific biological targets.
In the search for new antiviral agents, scientists have used amino acids as scaffolds to create complex molecules. One approach involves using sebacoyl chloride as a spacer to link two thioureido-amino acid moieties. researchgate.net A general method describes reacting sebacoyl chloride with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) to form a key dithiocyanate intermediate. This intermediate is then reacted with amino acid ester hydrochlorides to produce a series of sebacoyl N,N-bis(substituted-alkyl-2-thioureido)alkyl carboxylic acid or ester derivatives. researchgate.net Several of these compounds, derived from various amino acids, have been selected and screened for their inhibitory activity against HIV-1 and HIV-2. researchgate.net A related study synthesized phthalimido thioureido-amino acid derivatives from L-arginine that were also evaluated for anti-HIV activity. uobasrah.edu.iq
Further chemical modification of the synthesized thioureido derivatives can lead to new classes of compounds. For instance, treating sebacoyl-bis(thioureido) derivatives with bromine (Br₂) in acetone (B3395972) can yield imino-thiazole analogues. researchgate.net The synthesis of thiazole-containing peptidomimetics is a strategy used to create molecules that can interact with biological targets like the P-glycoprotein. nih.gov This demonstrates how the arginine scaffold can be elaborated into diverse heterocyclic systems for biological testing.
Application in Non-Enzymatic Glycation Studies
Non-enzymatic glycation, also known as the Maillard reaction, is the chemical reaction between amino acids and reducing sugars. This process is implicated in the pathology of diabetes and aging through the formation of Advanced Glycation End products (AGEs). nih.gov N-alpha-acetyl-L-arginine (AcArg) is frequently used as a model compound in this research area to understand the specific reactions involving the arginine side chain. nih.gov
Studies have reacted AcArg with various alpha-dicarbonyl compounds, which are key intermediates in AGE formation, to characterize the resulting products using mass spectrometry. nih.gov These experiments help elucidate the reaction mechanisms, such as the formation of hydroimidazolone and argpyrimidine (B65418) structures from the guanidino group of arginine. nih.gov Interestingly, a comparative study showed that while L-arginine can inhibit the glycation of human serum albumin, N-α-acetyl-L-arginine is ineffective. nih.gov This finding suggests that a free α-amino group is crucial for the inhibitory effect, highlighting the specific role of the guanidino group in the glycation reaction itself when the alpha-amino position is blocked. nih.gov
Reactivity with Aldehydic and Diketonic Dicarbonyl Compounds
2-Acetamido-5-guanidinopentanoic acid, often referred to as N-acetylarginine, exhibits notable reactivity with aldehydic and diketonic dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143). These reactions are of interest due to the natural occurrence of dicarbonyls in biological systems, particularly under conditions of oxidative stress and in the context of diabetic complications. nih.gov
The reaction between N-acetylarginine and methylglyoxal under physiological conditions (pH 7.4 and 37°C) has been studied to understand the modification of arginine residues in proteins. The process begins with the reversible formation of intermediates, including glycosylamine and 4,5-dihydroxy-5-methylimidazolidine derivatives. nih.gov These initial products can then undergo slower, irreversible conversion to form a stable, fluorescent imidazolone (B8795221) derivative known as Nα-acetyl-Nδ-(5-methyl-4-imidazolon-2-yl)ornithine. nih.gov Other research has identified additional products from the incubation of Nα-acetyl-L-arginine with methylglyoxal, including non-fluorescent Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-L-ornithine derivatives and a novel adduct with a tetrahydropyrimidine (B8763341) structure. nih.gov
Similarly, glyoxal, the simplest α-dicarbonyl, reacts with the guanidinium (B1211019) group of arginine residues. This reaction can lead to the formation of various cyclic adducts, including imidazole-based structures. colorado.eduresearchgate.net Specifically, the reaction of glyoxal with arginine preferentially occurs at the side chain amino groups, leading to the formation of nonaromatic five-membered rings. colorado.edusandiego.edu This reactivity is significant in the context of protein cross-linking and the formation of advanced glycation end products (AGEs). colorado.edu
Table 1: Products of the Reaction between N-acetylarginine and Dicarbonyl Compounds
| Dicarbonyl Compound | Reactant | Major Products |
| Methylglyoxal | N-acetylarginine | Nα-acetyl-Nδ-(5-methyl-4-imidazolon-2-yl)ornithine, Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-L-ornithine derivatives, Nδ-(4-carboxy-4,6-dimethyl-5,6-dihydroxy-1,4,5,6-tetrahydropyrimidine-2-yl)-L-ornithine nih.govnih.gov |
| Glyoxal | Arginine (as a model for N-acetylarginine) | Imidazole-based adducts, Nonaromatic five-membered rings colorado.eduresearchgate.net |
Formation of Maillard Reaction Products and Cross-links (e.g., Triosidines)
This compound, as an arginine derivative, is a substrate in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. wikipedia.orgbyjus.com This non-enzymatic browning reaction is fundamental in food chemistry and also occurs in biological systems, contributing to the aging process and the pathophysiology of certain diseases. nih.govsandiego.edu
A significant outcome of the Maillard reaction involving arginine and highly reactive triose sugars like glyceraldehyde is the formation of specific cross-linking compounds. Research has identified novel Maillard reaction products called "triosidines" from the incubation of N(alpha)-acetyl-L-arginine with glyceraldehyde. nih.gov One such product is "arg-hydroxy-triosidine," a fluorescent and UV-active Lys-Arg cross-link. nih.gov The formation of these cross-links highlights the potential for this compound to participate in the cross-linking of proteins, which can alter their structure and function. Triosidines have been detected in biological tissues, such as human and porcine corneas, when treated with glyceraldehyde. nih.gov
The general mechanism of the Maillard reaction involves the initial reaction of the amino group with the carbonyl group of a reducing sugar to form a Schiff base, which then rearranges to form an Amadori or Heyns product. sandiego.edunih.gov These intermediates undergo further reactions, including dehydration, fragmentation, and polymerization, to generate a wide array of products, including fluorescent and colored compounds known as melanoidins. byjus.comnih.gov
Specific Therapeutic Applications of Derivatives (e.g., PEGylated, Cobalt-Substituted Recombinant Human Arginase-1 for Viral Infections)
Derivatization of enzymes that metabolize arginine, such as arginase-1, has emerged as a promising therapeutic strategy. Specifically, the modification of recombinant human arginase-1 (rhArg1) through PEGylation and metal ion substitution has been explored to enhance its therapeutic potential, including for viral infections.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. nih.gov It increases the in vivo half-life of the enzyme, reduces its immunogenicity, and enhances its stability. nih.govnih.gov
The production of PEGylated, cobalt-substituted recombinant human arginase-1 involves expressing the recombinant human arginase in a host system like E. coli, followed by purification. google.com The purified enzyme is then incubated with a cobalt salt, such as CoCl₂, to facilitate the metal ion exchange. google.comscilit.com Subsequently, the cobalt-substituted enzyme is reacted with a PEGylating agent. google.com
The primary therapeutic application of this derivatized enzyme is based on the principle of arginine depletion. Some cancer cells are auxotrophic for arginine, meaning they cannot synthesize it and rely on external sources. nih.gov By administering PEGylated arginase, systemic arginine levels are depleted, leading to the starvation and death of these cancer cells. nih.gov
This arginine depletion strategy has also been investigated for its antiviral effects. Arginine is an essential amino acid for the replication of several viruses. Studies have shown that arginine depletion using a PEGylated form of native arginase-1 (peg-ARG1) can inhibit the replication of Herpes Simplex Virus-1 (HSV-1) and Cytomegalovirus (CMV). nih.gov Treatment with peg-ARG1 has been observed to halt the production of viral progeny and block the cytopathic effects of HSV-1. nih.gov The enhanced catalytic activity of the cobalt-substituted version suggests it could be an even more effective antiviral agent. nih.govnih.gov
Table 2: Properties and Applications of Derivatized Human Arginase-1
| Derivative | Modification | Key Advantages | Therapeutic Application | Mechanism of Action |
| PEGylated recombinant human arginase-1 (peg-rhArg1) | Covalent attachment of polyethylene glycol | Increased half-life, reduced immunogenicity, enhanced stability nih.govnih.gov | Cancer therapy, Viral infections (e.g., HSV-1, CMV) nih.govnih.gov | Depletion of systemic arginine nih.govnih.gov |
| PEGylated, Cobalt-Substituted recombinant human arginase-1 (Co-rhArg1-PEG) | PEGylation and replacement of Mn²⁺ with Co²⁺ | Enhanced catalytic activity at physiological pH, increased serum stability nih.govnih.gov | Potentially enhanced cancer and antiviral therapy nih.govnih.gov | More efficient depletion of systemic arginine nih.gov |
Advanced Research Applications and Methodologies Involving N Acetyl L Arginine
N-Acetyl-L-arginine, also known as 2-Acetamido-5-guanidinopentanoic acid, is a derivative of the amino acid L-arginine. Its unique chemical properties make it a valuable tool in various advanced research applications, from pharmaceutical quality control to the exploration of complex biological pathways.
Future Directions and Research Opportunities
Unraveling Novel Biological Functions and Pathways of N-Acetyl-L-arginine
N-Acetyl-L-arginine is an N-acylated alpha-amino acid, a derivative of the proteinogenic amino acid L-arginine. drugbank.comhmdb.ca Its production in biological systems can occur through the direct action of N-acetyltransferases or via the breakdown of N-acetylated proteins by hydrolases. hmdb.ca N-terminal acetylation is a common and highly conserved protein modification in eukaryotes, contributing to protein stability and protection. hmdb.ca
Future research will likely focus on delineating the specific enzymes and pathways that govern the synthesis and degradation of free N-Acetyl-L-arginine. While the broader pathways of arginine metabolism are well-documented, involving enzymes like arginase and nitric oxide synthase, the specific regulation of N-Acetyl-L-arginine pools is less understood. nih.govnih.gov In some microorganisms, arginine biosynthesis proceeds through acetylated intermediates, with enzymes like N-acetylglutamate synthase (NAGS) playing a key role in the initial acetylation step. nih.gov The deacetylation of N-acetylornithine or N-acetylcitrulline is also a critical step in these pathways. nih.gov Understanding the homologous or analogous enzymes in mammals could provide significant insights into the regulation of N-Acetyl-L-arginine levels.
Elevated levels of N-Acetyl-L-arginine have been observed in the serum and cerebrospinal fluid of individuals with hyperargininemia, a metabolic disorder, and in patients with uremia. targetmol.comfoodb.ca This suggests a role for the compound as a potential biomarker for these conditions. targetmol.com Research is ongoing to understand the precise mechanisms by which N-Acetyl-L-arginine accumulates in these disease states and its potential contribution to the pathophysiology, including its role in inducing oxidative stress. nih.gov One study demonstrated that N-Acetyl-L-arginine could alter the activity of antioxidant enzymes and increase markers of oxidative damage in rat tissues, effects that were mitigated by antioxidants and an inhibitor of nitric oxide synthase. nih.gov
Furthermore, the discovery of N-Acetyl-L-arginine in foods like apples and loquats opens up avenues for its investigation as a biomarker for dietary intake. targetmol.com
Elucidation of its Therapeutic Potential Beyond Current Applications
The therapeutic potential of N-Acetyl-L-arginine and its derivatives is an active area of investigation, extending beyond its role as a simple amino acid derivative. A significant area of interest is its influence on nitric oxide (NO) production, which is crucial for cardiovascular health. chemimpex.com Derivatives of N-Acetyl-L-arginine are utilized in research to explore improvements in blood flow and vascular function, with potential applications in treating conditions like hypertension. chemimpex.comchemimpex.com
A promising and more recently explored therapeutic application is its role as a protein aggregation suppressor. medchemexpress.comnih.gov Studies have shown that N-Acetyl-L-arginine can effectively suppress the aggregation of intravenous immunoglobulins (IVIG) and other therapeutic proteins like etanercept, potentially more effectively than arginine itself. nih.gov This is particularly relevant for improving the stability and reducing the immunogenicity of liquid protein drug formulations. nih.gov Research has indicated that N-Acetyl-L-arginine can reduce the formation of subvisible particles and decrease the expression of inflammatory markers like IL-1 in response to agitated protein solutions. medchemexpress.comnih.gov This suggests its potential as an improved excipient in biopharmaceutical formulations.
The neuroprotective effects of arginine derivatives are also a key area for future therapeutic exploration. oup.com While research has focused on compounds like Nitroarginine in neurodegenerative diseases, the potential of N-Acetyl-L-arginine in this context warrants further investigation, especially given its ability to cross the blood-brain barrier as evidenced by its presence in cerebrospinal fluid. foodb.caoup.com Its role in modulating neuroinflammation and oxidative stress could be of significant interest. nih.gov
Furthermore, arginine metabolism is known to play a role in regulating immune responses. oup.commdpi.com The potential for N-Acetyl-L-arginine to modulate macrophage polarization and other immune cell functions is a frontier for research that could lead to novel therapies for inflammatory and autoimmune diseases.
Advancements in Synthetic Methodologies and Derivatization for Drug Discovery
N-Acetyl-L-arginine and its derivatives serve as versatile building blocks in pharmaceutical synthesis. chemimpex.comchemimpex.com They are used as precursors for creating a variety of bioactive molecules and peptides, facilitating advancements in drug development. chemimpex.com The acetylation of L-arginine can enhance its bioavailability, allowing for more effective cellular uptake and utilization. chemimpex.com
Future advancements in synthetic methodologies will likely focus on developing more efficient and stereoselective methods for the N-acetylation of arginine and for the synthesis of a wider array of its derivatives. This includes the development of novel catalytic systems that can operate under mild conditions with high yields.
The derivatization of N-Acetyl-L-arginine is a key strategy in drug discovery. By modifying the core structure, medicinal chemists can fine-tune the molecule's physicochemical properties, such as solubility and stability, as well as its pharmacokinetic and pharmacodynamic profiles. chemimpex.comchemimpex.com For instance, the synthesis of esterified derivatives like Nα-Acetyl-L-arginine methyl ester hydrochloride has been explored to enhance properties for specific research and potential therapeutic applications. chemimpex.com
The exploration of different acyl groups to replace the acetyl moiety could lead to new derivatives with altered biological activities. For example, substituting the acetyl group with more hydrophobic radicals like propionyl or tert-butyloxycarbonyl could enhance the lipophilic character of the molecule, potentially improving its penetration into the epidermis for topical applications. google.com The creation of a library of N-acyl-arginine derivatives would be a valuable resource for screening for novel biological activities and therapeutic leads.
Role in Systems Biology and Multi-Omics Approaches to Complex Diseases
The advent of systems biology and multi-omics technologies provides a powerful framework for understanding the complex roles of metabolites like N-Acetyl-L-arginine in health and disease. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of biological systems and identify key nodes and pathways perturbed in disease.
Multi-omics studies have begun to shed light on the broader implications of arginine metabolism in complex diseases such as cancer. nih.govresearchgate.net An integrative multi-omics analysis across multiple cancer types revealed that the expression of arginine biosynthesis genes is associated with tumor immune evasion and resistance to therapy. nih.gov Such studies have calculated "arginine biosynthesis scores" that correlate with immune checkpoint expression and patient prognosis. nih.govresearchgate.net While these studies have focused on the broader pathway, future research could specifically investigate the levels of N-Acetyl-L-arginine and its associated enzymes within the tumor microenvironment to understand its specific contribution.
In castration-resistant prostate cancer (CRPC), multi-omics approaches have identified alterations in metabolic pathways, including those related to N-acetylated amino acids. nih.govresearchgate.net Untargeted metabolomics in murine models of CRPC revealed an accumulation of N-acetyl aspartate (NAA) and N-acetyl aspartyl glutamate (B1630785) (NAAG), with corresponding upregulation of related enzymes. nih.gov Similar targeted analyses for N-Acetyl-L-arginine in various cancers could reveal its role in metabolic reprogramming. Joint metabolomics and transcriptomics studies in breast cancer have also highlighted the rewiring of arginine metabolism as a component of BRCA1-induced metabolic changes. mdpi.com
These systems-level approaches will be instrumental in moving beyond a single-molecule focus to understanding how N-Acetyl-L-arginine fits into the larger network of metabolic and signaling pathways. This will be crucial for identifying its potential as a biomarker for disease diagnosis and prognosis, as well as for developing targeted therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Acetamido-5-guanidinopentanoic acid with high purity, and how can side reactions be minimized?
- Answer : The compound is typically synthesized via acetylation of L-arginine using acetic anhydride or acetyl chloride under controlled pH (8–9) to selectively modify the α-amino group while preserving the guanidine moiety. Side reactions (e.g., over-acetylation) are mitigated by maintaining stoichiometric ratios (1:1.2 arginine:acetylating agent) and low temperatures (0–4°C). Post-synthesis, purification via ion-exchange chromatography or reverse-phase HPLC is critical to isolate the product from unreacted arginine or acetylated byproducts .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer : Key methods include:
- NMR : Look for the α-acetamido proton signal at δ ~2.0 ppm (singlet) and guanidine protons at δ ~6.5–7.5 ppm.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 217.24 (calculated for C₈H₁₆N₄O₃) .
- Elemental Analysis : Verify C (44.44%), H (7.41%), N (25.92%) to confirm purity .
Q. How should researchers handle storage and stability challenges for this compound?
- Answer : The compound is hygroscopic and prone to decomposition under ambient conditions. Store at –20°C in airtight, light-resistant containers with desiccants. Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation). Shelf life is typically ≤6 months for lyophilized forms .
Advanced Research Questions
Q. What experimental strategies can elucidate the impact of α-amino acetylation on the compound’s interaction with arginine-specific enzymes (e.g., nitric oxide synthases)?
- Answer : Use competitive inhibition assays with native L-arginine as a control. Measure kinetic parameters (Kₘ, Vₘₐₓ) via spectrophotometric detection of reaction products (e.g., NO for NOS). Structural insights can be obtained through X-ray crystallography or molecular docking simulations to compare binding affinities between acetylated and non-acetylated forms .
Q. How can discrepancies in reported bioactivity data for this compound be resolved, particularly in cell-based studies?
- Answer : Contradictions often arise from variability in cell permeability or intracellular deacetylation. To address this:
- Quantify intracellular metabolite levels using LC-MS to confirm compound integrity.
- Use fluorescently tagged analogs (e.g., BODIPY-conjugated derivatives) to track cellular uptake via confocal microscopy .
Q. What are the optimal conditions for using this compound as a substrate analog in enzymatic assays, and how does its stability under these conditions affect data interpretation?
- Answer : Maintain assay buffers at pH 7.4 (PBS or Tris-HCl) with 1–5 mM DTT to prevent oxidation of the guanidine group. Pre-incubate the compound at 37°C for ≤30 minutes to minimize thermal degradation. Include negative controls (e.g., heat-inactivated enzymes) to distinguish between enzymatic activity and non-specific hydrolysis .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
